molecular formula C17H23N3OS B258426 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

Cat. No. B258426
M. Wt: 317.5 g/mol
InChI Key: QEINNMGCDARSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide, also known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide inhibits BTK by binding to the enzyme's active site, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling, which is critical for B-cell survival and proliferation. Inhibition of BTK also leads to the disruption of the tumor microenvironment, which can promote the growth and survival of malignant B cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been shown to have other biochemical and physiological effects. For example, 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has also been shown to have good pharmacokinetic properties, including oral bioavailability and a long half-life. However, one limitation of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide is its relatively low solubility, which can make formulation and dosing challenging.

Future Directions

There are several future directions for the development and application of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide. One area of interest is the combination of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide with other agents, such as immune checkpoint inhibitors or other targeted therapies, to enhance its anti-tumor activity and overcome resistance. Another area of interest is the exploration of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide in other B-cell malignancies, such as follicular lymphoma (FL) and marginal zone lymphoma (MZL). Finally, the potential use of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide in autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, is also an area of active research.

Synthesis Methods

The synthesis of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide involves several steps, including the preparation of the key intermediate 2,4,6-trimethylthieno[2,3-b]pyridine-3-carboxylic acid, which is then coupled with piperidine and N-(tert-butoxycarbonyl)glycine to form the final product. The synthesis of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been described in detail in several scientific publications.

Scientific Research Applications

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity both in vitro and in vivo. In addition to CLL and MCL, 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has also shown activity against other B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and Waldenström macroglobulinemia (WM).

properties

Product Name

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

InChI

InChI=1S/C17H23N3OS/c1-11-9-12(2)18-17-15(11)16(13(3)22-17)19-14(21)10-20-7-5-4-6-8-20/h9H,4-8,10H2,1-3H3,(H,19,21)

InChI Key

QEINNMGCDARSLY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C)NC(=O)CN3CCCCC3)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C)NC(=O)CN3CCCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.